2-(Morpholin-3-yl)ethanol hydrochloride

Description

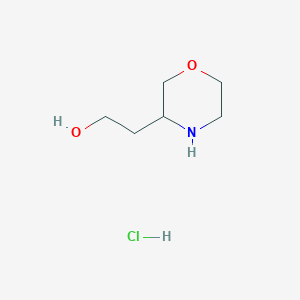

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-morpholin-3-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQCAEIOQZDQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628617-14-0 | |

| Record name | 2-(morpholin-3-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Morpholine derivatives are known to be present in a variety of biologically active compounds, suggesting that they may interact with multiple targets.

Mode of Action

Morpholine derivatives are known to interact with their targets in a variety of ways, depending on the specific structure of the derivative.

Biochemical Pathways

Morpholine derivatives are known to be involved in a variety of biological processes.

Biological Activity

2-(Morpholin-3-yl)ethanol hydrochloride, with the molecular formula C₆H₁₄ClNO₂, is a compound that has garnered attention in various fields of biological research. This article provides an overview of its biological activity, including potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.

The compound is characterized by a morpholine ring, which is known for its diverse biological activities. The presence of the ethanol group enhances its solubility and interaction potential in biological systems. Its molecular weight is approximately 167.64 g/mol, and it is typically encountered as a white powder .

Cytotoxicity and Anticancer Potential

While explicit studies on the cytotoxic effects of this compound are sparse, related compounds containing morpholine structures have shown significant antiproliferative activities against various cancer cell lines. For instance, other morpholine derivatives have demonstrated effective inhibition of cell growth in both in vitro and in vivo models .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that compounds with morpholine rings may interact with specific enzymes or receptors within biological pathways, potentially modulating their activity. The exact molecular targets would depend on the context of use and the specific biological system being studied .

Case Studies and Research Findings

- Antimicrobial Evaluation : In studies evaluating similar compounds, it was found that certain morpholine derivatives exhibited low minimum inhibitory concentrations (MICs) against resistant strains of bacteria such as MRSA. This suggests potential for further investigation into the antimicrobial efficacy of this compound .

- Cytotoxic Studies : Preliminary data from related compounds indicate promising anticancer activities, warranting further research into the cytotoxic profiles of morpholine-containing compounds like this compound .

Scientific Research Applications

Chemistry

2-(Morpholin-3-yl)ethanol hydrochloride serves as a building block in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical development. Its functional groups allow for various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Potassium permanganate (KMnO4) |

| Reduction | Forms corresponding alcohols or amines | Sodium borohydride (NaBH4) |

| Substitution | Hydroxyl group replaced by other functional groups | Thionyl chloride (SOCl2) |

Biology

In biological research, this compound is utilized to study enzyme mechanisms and acts as a ligand in biochemical assays. Its ability to interact with specific molecular targets makes it valuable for understanding biochemical pathways and developing new therapeutic agents .

Industrial Applications

This compound is employed in the production of polymers, resins, and other industrial chemicals. Its unique properties enhance the performance of materials used in various applications, including coatings and adhesives .

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound as a precursor for synthesizing novel antihypertensive agents. The compound's ability to undergo nucleophilic substitution reactions facilitated the introduction of various functional groups that improved drug efficacy.

Case Study 2: Biochemical Assays

Research demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. By acting as a competitive inhibitor, it provided insights into enzyme kinetics and potential therapeutic targets for metabolic disorders.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects: Ethanol vs. Carboxylic Acid: The replacement of the ethanol group with a carboxylic acid (e.g., 2-(Morpholin-3-yl)acetic acid hydrochloride) increases polarity and acidity, making it suitable for ionic interactions in drug-receptor binding . Thiomorpholine Derivatives: Substituting oxygen with sulfur in the morpholine ring (e.g., methyl 2-(thiomorpholin-3-yl)acetate hydrochloride) introduces a thioether group, which can enhance lipophilicity and resistance to oxidative metabolism .

Steric and Electronic Modifications: Ester vs. Alcohol: Ester derivatives (e.g., (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride) are often used as prodrugs to improve membrane permeability, whereas the ethanol group in the parent compound offers direct hydrogen-bonding capability . Aromatic Additions: Compounds like 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride incorporate aromatic thiophene rings, enabling π-π stacking interactions in medicinal chemistry .

In contrast, this compound is primarily a synthetic intermediate without reported direct pharmacological activity .

Preparation Methods

Synthesis of 2-(Morpholin-3-yl)ethanol

The most documented and industrially relevant method involves the cyclization of (S)-3-amino-1,2-propanediol with formaldehyde under acidic conditions, leading to the morpholine ring formation and ethanol side chain retention. The reaction proceeds typically in the presence of hydrogen chloride or other acids to facilitate ring closure and stabilize intermediates.

General Reaction :

(S)-3-amino-1,2-propanediol + Formaldehyde + HCl → 2-(Morpholin-3-yl)ethanol hydrochlorideReaction Conditions :

Acidic aqueous medium, controlled temperature (often ambient to mild heating), sometimes continuous flow reactors for scale-up and yield optimization.Mechanism Insight :

The primary amine reacts with formaldehyde to form an iminium intermediate, which undergoes intramolecular nucleophilic attack by the hydroxyl group, forming the morpholine ring.

Formation of Hydrochloride Salt

After obtaining the free base, conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in a suitable solvent, often an alcohol like isopropanol or ethyl acetate. This salt formation enhances the compound’s purity, crystallinity, and solubility.

- Preferred Solvents : Isopropanol, ethyl acetate, or other (C1-C6) alcohols.

- Purification : Crystallization from solvents such as toluene, methylisobutylketone, or xylene improves chemical and optical purity.

| Step | Reagents & Conditions | Notes | Yield & Purity |

|---|---|---|---|

| 1. Cyclization | (S)-3-amino-1,2-propanediol, formaldehyde, HCl, aqueous medium, 25-60°C | Reaction monitored by TLC or HPLC; continuous flow reactors improve control | Yields typically >80%; purity improved by controlling pH and temperature |

| 2. Isolation of Free Base | Neutralization and extraction with organic solvents (e.g., ethyl acetate) | Careful pH adjustment to avoid decomposition | Purity >95% by HPLC |

| 3. Salt Formation | Treatment with HCl in isopropanol or ethyl acetate, crystallization | Crystallization enhances purity and optical activity | Purity >97%, stable crystalline form |

Purity and Yield : Studies indicate that performing the amination and cyclization in alcohol solvents like isopropanol, followed by salt formation and crystallization, significantly enhances the purity and yield of the hydrochloride salt. For example, methylisobutylketone as a crystallization solvent has been shown to improve purity to over 97% by HPLC-MS analysis.

Chirality and Optical Purity : The chiral center at morpholine's 3-position is preserved throughout synthesis. Optical purity is maintained or improved during salt formation and crystallization steps.

-

- Nuclear Magnetic Resonance (NMR) confirms the chemical structure and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) assesses purity and monitors reaction progress.

- Mass Spectrometry (MS) verifies molecular weight and confirms salt formation.

| Preparation Stage | Reagents/Conditions | Solvents Used | Key Outcomes |

|---|---|---|---|

| Amination & Cyclization | (S)-3-amino-1,2-propanediol, formaldehyde, HCl | Water, isopropanol | Efficient ring closure, high yield |

| Free Base Isolation | Neutralization, extraction | Ethyl acetate, toluene | High purity free base |

| Salt Formation | HCl addition, crystallization | Isopropanol, methylisobutylketone, xylene | Enhanced purity, stable crystalline form |

The preparation of this compound is well-established through the condensation of (S)-3-amino-1,2-propanediol with formaldehyde under acidic conditions, followed by salt formation with hydrochloric acid. Optimization of solvent choice and crystallization conditions plays a critical role in achieving high purity and yield. Analytical methods such as NMR, HPLC, and MS are integral to confirming compound identity and quality. This preparation strategy supports the compound’s application in pharmaceutical and biochemical research where stability and purity are paramount.

Q & A

Q. How can researchers optimize the synthesis of 2-(Morpholin-3-yl)ethanol hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Reaction Conditions : Conduct reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates. Use solvents like tetrahydrofuran (THF) or dichloromethane at controlled temperatures (e.g., 0–5°C) to minimize side reactions .

- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol gradients) to isolate the hydrochloride salt. Monitor purity via TLC (Rf ~0.3 in 9:1 chloroform:methanol) .

- Yield Improvement : Optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of morpholine derivative to ethanol substrate) and use catalysts like triethylamine to enhance nucleophilic substitution efficiency .

Q. What advanced spectroscopic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement, particularly for verifying morpholine ring conformation and hydrogen bonding patterns in the hydrochloride salt .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments (e.g., morpholine ring protons at δ 3.6–4.0 ppm, ethanol CH2 at δ 3.4 ppm) and assess purity (>95% by integration) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 162.08 for C6H13NO2·HCl) .

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (nitrile gloves, lab coats) and work in fume hoods due to hazards (H315: skin irritation; H319: eye damage). Avoid inhalation of dust .

- Emergency Measures : Ensure eyewash stations and safety showers are accessible. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what experimental approaches can elucidate its mechanism?

Methodological Answer:

- DNA Alkylation Studies : Use gel electrophoresis to detect DNA crosslinking in vitro (e.g., plasmid nicking assays). Compare band shifts with untreated controls .

- Protein Interaction Assays : Employ fluorescence quenching or ITC (isothermal titration calorimetry) to measure binding affinity to target proteins (e.g., histones or enzymes) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and track intracellular accumulation via scintillation counting in cancer cell lines (e.g., HeLa) .

Q. How can GC or HPLC be optimized for quantifying this compound in complex matrices?

Methodological Answer: GC Parameters (Adapted from Ethanol Analysis ):

| Parameter | Condition |

|---|---|

| Column | GDX-401 (polar stationary phase) |

| Internal Standard | n-Propanol (retention time: 2.8 min) |

| Detector | FID (250°C) |

| Temperature Program | 50°C (hold 2 min) → 10°C/min → 200°C |

Q. HPLC Parameters :

- Column: C18 (5 µm, 250 × 4.6 mm)

- Mobile Phase: 70:30 water:acetonitrile (0.1% TFA)

- Detection: UV at 210 nm (retention time ~6.5 min) .

Q. What strategies resolve discrepancies in reaction yields reported across studies for this compound?

Methodological Answer:

- Variable Control : Replicate reactions under identical conditions (solvent purity, moisture levels, catalyst batch). For example, trace water in THF can hydrolyze intermediates, reducing yields .

- Catalyst Screening : Test alternatives (e.g., DMAP vs. triethylamine) to identify optimal catalytic activity.

- Analytical Cross-Verification : Use orthogonal methods (HPLC vs. GC) to quantify product and byproducts .

Q. How does the reactivity of this compound compare to morpholine derivatives with different substituents?

Methodological Answer:

- Alkylation Efficiency : Compare reaction rates with analogs (e.g., 2-(chloroethyl)morpholine) in nucleophilic substitution assays. The hydroxyl group in this compound may reduce electrophilicity vs. chloro derivatives .

- Solubility : Assess in polar solvents (e.g., water, DMSO). The hydrochloride salt enhances aqueous solubility (>50 mg/mL) compared to free bases .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) to evaluate shelf-life differences vs. non-hydroxylated morpholine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.